N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an isoxazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene-2-carboxamide core This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydration conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide may be studied for its potential biological activity. It could be used in assays to investigate its effects on various biological targets.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used in drug discovery programs to develop new treatments for diseases.
Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyridine-2-carboxamide
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)pyrazole-3-carboxamide
Uniqueness: N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide stands out due to its thiophene ring, which imparts unique chemical and physical properties compared to its benzamide or pyridine counterparts. This difference in structure can lead to variations in reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-5-3-10(4-6-11)13-8-12(18-20-13)9-17-15(19)14-2-1-7-21-14/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVAHLAHYSDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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